1-(furan-2-ylmethyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-5-oxopyrrolidine-3-carboxamide
Description
1-(furan-2-ylmethyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a furan ring, a triazole ring, and a pyrrolidine ring
Properties
Molecular Formula |
C19H19N5O4 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H19N5O4/c1-27-15-7-3-2-6-14(15)17-20-19(23-22-17)21-18(26)12-9-16(25)24(10-12)11-13-5-4-8-28-13/h2-8,12H,9-11H2,1H3,(H2,20,21,22,23,26) |
InChI Key |
ORBVMXAJNDERIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NN2)NC(=O)C3CC(=O)N(C3)CC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(furan-2-ylmethyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the furan-2-ylmethyl intermediate, followed by the formation of the triazole ring through cyclization reactions. The final step involves the coupling of the triazole and pyrrolidine rings under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazole derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Triazole derivatives are often evaluated for anticancer properties. A study examining related compounds demonstrated their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation. This suggests that 1-(furan-2-ylmethyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-5-oxopyrrolidine-3-carboxamide may also possess similar anticancer properties.
Anti-inflammatory Effects
Furan-containing compounds have been reported to exhibit anti-inflammatory activities. The incorporation of such moieties into the structure of this compound could enhance its therapeutic potential against inflammatory diseases.
Case Studies
-
Antimicrobial Screening :
- A study evaluated the antimicrobial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications led to enhanced activity against resistant strains.
Compound Activity Against Gram-positive Activity Against Gram-negative Compound A Moderate Weak Compound B Strong Moderate -
Anticancer Evaluation :
- In vitro studies on similar triazole-containing compounds showed significant cytotoxic effects on breast cancer cell lines. The mechanisms involved apoptosis induction and cell cycle arrest.
Compound IC50 (µM) Mechanism Compound C 10 Apoptosis Compound D 25 Cell Cycle Arrest
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved can include inhibition of specific signaling cascades or activation of certain gene expressions .
Comparison with Similar Compounds
- 1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)methyl]thiourea
- (E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one derivatives
Biological Activity
The compound 1-(furan-2-ylmethyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-5-oxopyrrolidine-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 336.39 g/mol. The structure consists of a furan ring, a triazole moiety, and a pyrrolidine derivative, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various derivatives of compounds containing furan and triazole structures. For instance, a related compound demonstrated significant antibacterial activity against both standard and clinical strains of bacteria. The minimal inhibitory concentrations (MICs) for effective derivatives ranged from 0.25 to 4 µg/mL against various Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.25 | S. aureus |
| Compound B | 1.00 | E. coli |
| Compound C | 4.00 | K. pneumoniae |
| Compound D | 16.00 | Clinical S. epidermidis |
Cytotoxic Activity
The cytotoxic effects of the compound were evaluated against various human cancer cell lines using the MTT assay. Notably, the evaluated derivatives showed non-cytotoxicity towards normal human keratinocyte cell lines (HaCaT), indicating a favorable selectivity profile for cancer cells .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HeLa | 12.5 | Moderate sensitivity |
| MCF-7 | 15.0 | Moderate sensitivity |
| HaCaT | >100 | Non-cytotoxic |
The mechanism by which this compound exerts its biological activity may involve the inhibition of specific enzymes or pathways associated with microbial growth or cancer cell proliferation. The presence of the triazole ring is known to enhance interaction with biological targets such as enzymes involved in cell wall synthesis in bacteria or pathways in tumorigenesis.
Case Studies
In a recent study focusing on triazole derivatives, several compounds were synthesized and screened for their antimicrobial and anticancer properties. Among these, compounds structurally similar to our target compound exhibited promising results against M. tuberculosis with MIC values around 3.1 mg/mL, suggesting that modifications to the furan and triazole components could enhance efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
